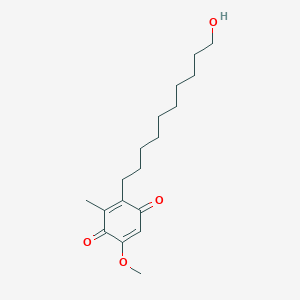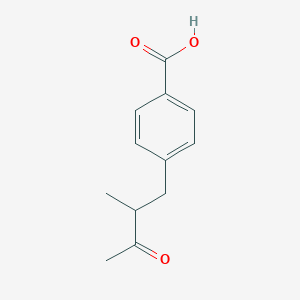
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole typically involves the reaction of 4-chlorobenzaldehyde with 2,6-difluoro-4-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
- High-pressure reactors
- Automated synthesis systems
- Purification through crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imidazole ring using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, 25-50°C
Reduction: Lithium aluminum hydride, ether, 0-25°C
Substitution: Sodium iodide, acetone, reflux
Major Products Formed
Oxidation: Formation of imidazole oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of halogen-substituted imidazoles
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(2,6-difluorophenyl)-1H-imidazole
- 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-2H-imidazole
Uniqueness
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H11ClF2N2 |
|---|---|
Molecular Weight |
304.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)imidazole |
InChI |
InChI=1S/C16H11ClF2N2/c1-10-6-13(18)16(14(19)7-10)15-8-20-9-21(15)12-4-2-11(17)3-5-12/h2-9H,1H3 |
InChI Key |
FRLBQOCUGYFMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C2=CN=CN2C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)





